

Spectroscopic and Spectrometric Analysis of Apritone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apritone, with the chemical formula C₁₅H₂₄O and CAS number 68133-79-9, is a fragrance ingredient known for its characteristic ripe, fleshy apricot and peach aroma. As a valuable component in the flavor and fragrance industry, and a potential subject of study in various fields of chemical and biological research, a thorough understanding of its chemical structure and properties is essential. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Apritone**, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also included, alongside a visual representation of the analytical workflow.

While a complete, publicly available, and verified experimental dataset for **Apritone** is not readily available in the searched resources, this guide presents a representative set of data based on the known structure of **Apritone** and typical spectroscopic values for analogous chemical environments. This information serves as a valuable reference for researchers and professionals engaged in the analysis and characterization of this and similar compounds.

Data Presentation

The following tables summarize the representative ¹H NMR, ¹³C NMR, and mass spectrometry data for **Apritone**.



Table 1: Representative ¹H NMR Data for **Apritone** (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.09	t	7.0	1H	H-6
5.07	t	7.0	1H	H-2'
2.40 - 2.25	m	-	2H	H-2
2.20 - 2.05	m	2H	H-5	_
2.04 - 1.90	m	2H	H-4'	_
1.88 - 1.75	m	2H	H-3	_
1.70 - 1.55	m	2H	H-4	
1.68	S	-	3H	H-8'
1.60	S	-	3H	H-9'
1.58	S	-	3H	H-10'
1.45 - 1.30	m	1H	H-1'	

Table 2: Representative ¹³C NMR Data for **Apritone** (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Carbon Atom Assignment	
221.5	C-1	
138.0	C-3'	
131.5	C-7'	
124.2	C-6'	
120.5	C-2'	
48.0	C-2	
39.8	C-5'	
38.0	C-5	
30.0	C-1'	
29.5	C-4	
26.2	C-4'	
25.7	H-10'	
21.0	C-3	
17.7	H-9'	
16.0	H-8'	

Table 3: Representative Mass Spectrometry Data for Apritone (Electron Ionization - EI)



m/z	Relative Intensity (%)	Proposed Fragment
220	15	[M]+
151	40	[C10H15O]+
136	35	[C10H16] ⁺
121	50	[C ₉ H ₁₃] ⁺
93	80	[C7H9]+
81	100	[C ₆ H ₉] ⁺
69	95	[C₅H ₉]+
41	90	[C₃H₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Weigh approximately 10-20 mg of pure **Apritone** into a clean, dry vial.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the vial until the sample is completely dissolved.
- Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm
 NMR tube to remove any particulate matter.
- · Cap the NMR tube securely.
- 2. ¹H NMR Spectroscopy Protocol:
- Instrument: 500 MHz NMR Spectrometer.



• Solvent: CDCl3.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Acquisition Parameters:

o Spectral Width: 12 ppm.

Number of Scans: 16.

o Relaxation Delay (d1): 2 s.

Acquisition Time: 4 s.

· Processing:

Apply an exponential window function with a line broadening of 0.3 Hz.

Fourier transform the Free Induction Decay (FID).

Phase correct the spectrum manually.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

• Integrate all signals and determine the multiplicities and coupling constants of the peaks.

3. ¹³C NMR Spectroscopy Protocol:

Instrument: 125 MHz NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

• Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Acquisition Parameters:



Spectral Width: 240 ppm.

Number of Scans: 1024.

Relaxation Delay (d1): 2 s.

Acquisition Time: 1.5 s.

Processing:

- Apply an exponential window function with a line broadening of 1.0 Hz.
- Fourier transform the FID.
- Phase correct the spectrum manually.
- Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

Mass Spectrometry (MS)

- 1. Sample Preparation:
- Prepare a dilute solution of Apritone (approximately 100 μg/mL) in a volatile solvent such as dichloromethane or methanol.
- 2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

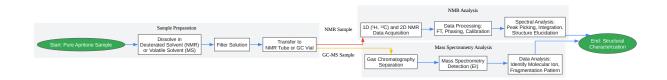


- Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.
 - Scan Rate: 2 scans/second.
- Data Analysis:
 - Identify the molecular ion peak ([M]+).
 - Analyze the fragmentation pattern and assign m/z values to major fragments.
 - Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the NMR and mass spectrometric analysis of **Apritone**.





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Caption: Experimental workflow for NMR and MS analysis of **Apritone**.

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